TIAZOFURIN
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of TIAZOFURIN typically involves the condensation of a ribofuranosyl donor with a thiazolecarboxamide acceptor. The reaction conditions often include the use of protecting groups to ensure selective reactions at desired positions. Common reagents used in the synthesis include ribofuranosyl halides and thiazole derivatives .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization and purification to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: TIAZOFURIN undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding thiazolecarboxylic acids.
Reduction: Reduction reactions can convert the compound into its reduced forms, affecting its biological activity.
Substitution: Nucleophilic substitution reactions can modify the ribofuranosyl or thiazole moieties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, often involving specific solvents and temperatures .
Major Products: The major products formed from these reactions include various derivatives of this compound, each with distinct chemical and biological properties .
Scientific Research Applications
TIAZOFURIN has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes and enzyme inhibition.
Industry: Utilized in the development of pharmaceuticals and as a research tool in drug discovery.
Mechanism of Action
The mechanism of action of TIAZOFURIN involves its conversion to thiazole-4-carboxamide adenine dinucleotide (TAD) within cells. TAD acts as a potent inhibitor of inosine-5’-monophosphate dehydrogenase, leading to the depletion of guanine nucleotides and subsequent inhibition of DNA and RNA synthesis. This mechanism underlies its potential anticancer effects .
Comparison with Similar Compounds
2-beta-D-Ribofuranosylthiazole-4-carboxamide: Another nucleoside analog with similar structure and function.
Tiazofurin: A closely related compound with comparable biological activity.
Uniqueness: this compound is unique due to its specific inhibition of inosine-5’-monophosphate dehydrogenase and its potential to be converted into TAD, a highly effective inhibitor. This specificity and conversion capability distinguish it from other nucleoside analogs .
Properties
IUPAC Name |
2-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-thiazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O5S/c10-8(15)3-2-17-9(11-3)7-6(14)5(13)4(1-12)16-7/h2,4-7,12-14H,1H2,(H2,10,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVRDYQYEVDDKCR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)C2C(C(C(O2)CO)O)O)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80866787 | |
Record name | 1,4-Anhydro-1-(4-carbamoyl-1,3-thiazol-2-yl)pentitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80866787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92952-40-4, 92952-33-5, 60084-10-8 | |
Record name | NSC381855 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=381855 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC367920 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=367920 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | TIAZOFURIN | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=286193 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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